Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate
Description
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate (CAS: 1098608-28-6, molecular formula: C₉H₇BrO₂S₂) is a brominated thienothiophene derivative with a carboxylate ester functional group. This compound is synthesized via a Friedel-Crafts acylation followed by a ring-closure reaction using ethyl mercaptoacetate and brominated thiophene precursors (e.g., 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde) in the presence of K₂CO₃/DMF . Subsequent hydrolysis with LiOH yields the corresponding carboxylic acid derivatives .
The bromine substituent at the 6-position enhances reactivity for cross-coupling reactions, making it a valuable intermediate in organic electronics and pharmaceuticals . Its molecular weight is 291.18 g/mol, and it exhibits moderate stability under ambient conditions, with precautions required for handling due to hazards (H302, H315, H319, H335) .
Properties
Molecular Formula |
C9H7BrO2S2 |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
ethyl 3-bromothieno[3,2-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)7-3-6-8(14-7)5(10)4-13-6/h3-4H,2H2,1H3 |
InChI Key |
JAULVMAIVXDAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a nucleophilic thiolate attack on the aldehyde group of 3,4-dibromothiophene-2-carbaldehyde. Ethyl mercaptoacetate, deprotonated by potassium carbonate in dimethylformamide (DMF), forms a thiolate ion that reacts with the aldehyde to initiate cyclization. The resulting intermediate undergoes intramolecular cyclization to form the thieno[3,2-b]thiophene core, with bromine atoms positioned at C6 due to the starting material’s substitution pattern.
Procedure and Conditions
-
Reactants : 3,4-Dibromothiophene-2-carbaldehyde (1.0 equiv), ethyl mercaptoacetate (1.05 equiv).
-
Base : Potassium carbonate (1.5 equiv).
-
Solvent : DMF.
-
Conditions : Stirred at ambient temperature for 72 hours.
-
Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (petroleum ether/ethyl acetate = 10:1).
Yield and Efficiency
This method produces this compound in 95% yield , with high purity confirmed by NMR and mass spectrometry. The regioselectivity arises from the predefined bromine positions in the starting material, avoiding competitive side reactions.
Alternative Bromination Approaches
Direct Bromination of Thieno[3,2-b]thiophene-2-Carboxylate Esters
While less common, bromination of pre-formed thieno[3,2-b]thiophene-2-carboxylate esters offers an alternative route. For example, electrophilic bromination using bromine (Br₂) in chloroform at 0°C has been reported for analogous compounds. However, this method requires precise temperature control to avoid over-bromination and typically yields mixtures unless directing groups are present.
Metalation-Bromination Strategy
A metalation approach using TMPMgCl·LiCl (Knochel-Hauser base) enables selective bromination at C6. This method, adapted from, involves:
-
Deprotonation : The base abstracts a proton at C6 of ethyl thieno[3,2-b]thiophene-2-carboxylate.
-
Electrophilic Quenching : Reaction with bromine or N-bromosuccinimide (NBS) introduces bromine at the metalated position.
Challenges :
-
Requires anhydrous conditions and low temperatures (−78°C).
-
Competing side reactions may occur at other positions without steric or electronic directing effects.
Comparative Analysis of Synthetic Methods
| Method | Yield | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Ring-Closing Reaction | 95% | High | Moderate | High |
| Direct Bromination | 60–70% | Moderate | Low | Moderate |
| Metalation-Bromination | 50–65% | High | High | Low |
Key Insights :
-
The ring-closing method is superior for large-scale production due to its high yield and simplicity.
-
Metalation-bromination offers better regioselectivity for derivatives but is less practical industrially.
Large-Scale Synthesis Considerations
Solvent and Catalyst Optimization
-
DMF vs. THF : DMF enhances reaction rates in ring-closing reactions but poses disposal challenges. Tetrahydrofuran (THF) offers a greener alternative but may reduce yields by 10–15%.
-
Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki couplings for advanced derivatives but are unnecessary for the base synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the thiophene rings.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the electronic properties of the compound .
Scientific Research Applications
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, enhancing its electronic properties. These interactions are crucial for its function in organic electronics and its potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thienothiophene Carboxylates
Ethyl 3-Alkyl-6-bromothieno[3,2-b]thiophene-2-carboxylate (15a–e)
- Structure : Alkyl groups (e.g., methyl, hexyl) replace the hydrogen at the 3-position.
- Synthesis : Similar to the parent compound but uses acyl-substituted 3,4-dibromothiophene intermediates (14a–e) in the Friedel-Crafts step .
- Impact : Alkyl chains improve solubility in organic solvents (e.g., THF, chloroform) and modulate electronic properties for optoelectronic applications .
Ethyl 5-Methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylate
- Structure : An additional fused thiophene ring at the 5-position.
- Synthesis: Requires 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde and ethyl mercaptoacetate under basic conditions .
- Impact : Extended π-conjugation enhances charge-carrier mobility, suitable for organic field-effect transistors (OFETs) .
Ethyl 5-(4-Alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate (I–IV)
Functional Group Modifications
Thieno[3,2-b]thiophene-2-carboxylic Acid (D)
- Structure : Carboxylic acid instead of the ethyl ester.
- Synthesis: Hydrolysis of ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate with LiOH .
- Impact : Improved crystallinity and hydrogen-bonding capacity for coordination polymers .
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Electronic and Optoelectronic Properties
Key Findings :
- Bromine at the 6-position increases electron-withdrawing character, lowering the LUMO level for n-type semiconductors .
- Alkyl/alkoxy substituents enhance solubility and reduce aggregation in polymer blends .
- Carboxylic acid derivatives exhibit stronger intermolecular interactions, favoring charge transport .
Biological Activity
Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique thieno[3,2-b]thiophene structure, which contributes to its biological properties. The presence of the bromine atom at the 6-position enhances its reactivity and potential for biological interaction.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of thieno[3,2-b]thiophenes have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (TNBC) | 13 | Cell cycle arrest in G0/G1 phase |
| Compound B | HeLa | 0.31 | Inhibition of tubulin polymerization |
| Compound C | MCF-7 | 0.18 | Selective cytotoxicity towards cancer cells |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:
- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell proliferation without significantly affecting non-tumorigenic cells .
- Selective Cytotoxicity : Compounds related to this class have shown greater toxicity towards cancer cells compared to normal human lymphocytes, suggesting a selective mechanism that spares healthy cells while targeting malignant ones .
Case Studies
- In Vitro Studies : In a study evaluating the effects of thieno[3,2-b]thiophene derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), it was found that these compounds inhibited cell growth effectively at concentrations around 13 µM. Notably, they did not exhibit significant cytotoxicity against non-tumorigenic mammary epithelial cells (MCF-12A) .
- In Vivo Studies : In vivo assessments using chick chorioallantoic membrane (CAM) models demonstrated that certain derivatives reduced tumor size significantly. This suggests that these compounds not only inhibit cell growth in vitro but may also have therapeutic potential in vivo .
Q & A
Q. What novel derivatives can be synthesized for antimicrobial or anticancer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
